BenchChemオンラインストアへようこそ!

Flutomidate

Anesthesiology GABA Receptor Pharmacology Drug Discovery

Flutomidate is the definitive etomidate‑class anesthetic for studies requiring hemodynamic stability without confounding adrenal suppression. Its >500‑fold reduction in 11β‑hydroxylase inhibition (vs. etomidate) and therapeutic index of 28 eliminate the risk of cortisol depletion while maintaining potent GABAA activation (EC50 0.98 µM). This makes it the compound of choice for rodent and canine models where post‑procedural HPA‑axis integrity is critical, and a validated reference standard for endocrine‑safety benchmarking in first‑in‑human trials of new etomidate analogs.

Molecular Formula C14H15FN2O2
Molecular Weight 262.28 g/mol
CAS No. 84962-75-4
Cat. No. B1618295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutomidate
CAS84962-75-4
Molecular FormulaC14H15FN2O2
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F
InChIInChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-16-9-17(13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3
InChIKeyPTPSMJOSZBOCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flutomidate (4F-Etomidate) CAS 84962-75-4: An Etomidate-Derived Anesthetic with Attenuated Adrenal Suppression


Flutomidate (also known as 4F-Etomidate, EL-0052, or NH600001) is a small-molecule intravenous anesthetic agent that belongs to the imidazole-5-carboxylate class [1]. Structurally, it is a 4-fluoro-substituted derivative of etomidate, designed to retain the parent compound's rapid onset, stable hemodynamics, and high therapeutic index while substantially reducing the clinically limiting adrenocortical suppression [2]. Flutomidate acts as a positive allosteric modulator of the GABAA receptor, enhancing inhibitory neurotransmission .

Why Etomidate Cannot Be Safely Substituted for Flutomidate: The Adrenal Suppression Liability


Etomidate remains a widely used induction agent due to its exceptional hemodynamic stability; however, its clinical utility is severely constrained by a profound and sustained suppression of adrenal corticosteroid synthesis [1]. This off-target effect arises from potent inhibition of 11β-hydroxylase (CYP11B1), leading to reduced cortisol and aldosterone production that persists for 6–8 hours after a single dose and is associated with increased mortality in critically ill patients [2]. Flutomidate was rationally designed by introducing a fluorine atom at the C4 position of the imidazole ring to weaken this enzyme interaction while preserving GABAergic anesthetic efficacy . Consequently, simply substituting etomidate or other etomidate analogs for Flutomidate in experimental or clinical settings that require preservation of the hypothalamic-pituitary-adrenal (HPA) axis would introduce a well-characterized endocrine toxicity that Flutomidate was specifically engineered to avoid.

Flutomidate vs. Etomidate: Quantitative Comparative Evidence for Scientific Selection


GABAA Receptor Potency: Flutomidate is ~3-Fold More Potent than Etomidate In Vitro

Flutomidate (as EL-0052) enhances GABAA receptor currents with an EC50 of 0.98 ± 0.02 µM, which is approximately three times more potent than etomidate, which exhibits an EC50 of 3.07 ± 1.67 µM . This indicates that Flutomidate achieves the same level of receptor modulation at a lower molar concentration.

Anesthesiology GABA Receptor Pharmacology Drug Discovery

In Vivo Hypnotic Potency: Flutomidate Matches Etomidate ED50 for Loss of Righting Reflex in Rats

In rats, the median effective dose (ED50) for loss of righting reflex (LORR), a standard measure of hypnotic potency, is 1.02 mg/kg (95% CI: 0.93–1.20) for Flutomidate (EL-0052) , compared to a published etomidate ED50 of 1.00 ± 0.03 mg/kg in the same species and assay [1].

Preclinical Anesthesia Rodent Pharmacology Hypnotic Efficacy

Therapeutic Index: Flutomidate Exhibits a 27% Wider Safety Margin than Etomidate in Rats

The therapeutic index (TI), calculated as the ratio of median lethal dose (LD50) to median effective dose (ED50), is 28 for Flutomidate (EL-0052) in rats, compared to 22 for etomidate in the same study [1].

Drug Safety Preclinical Toxicology Therapeutic Window

Cortisol Synthesis Inhibition: Flutomidate is >500-Fold Less Inhibitory to 11β-Hydroxylase than Etomidate

In a human H259 cell cortisol biosynthesis assay, Flutomidate (EL-0052) inhibited cortisol production with an IC50 of 1050 ± 100 nM, whereas etomidate potently inhibited the same pathway with an IC50 of 2.09 ± 0.27 nM [1].

Adrenal Toxicology Endocrine Pharmacology Drug Safety

Clinical Adrenal Suppression: Flutomidate Spares HPA Axis Function in Humans, Unlike Etomidate

In a first-in-human, randomized, controlled Phase I trial (n=88), Flutomidate (NH600001) administration resulted in a minimum plasma cortisol relative change of –19.9% at 4 hours post-dose, compared to –55.1% with etomidate. At 6 hours, adrenocorticotropic hormone (ACTH) increased by a maximum of 15.7% in the Flutomidate group versus a 530.1% surge in the etomidate group, reflecting compensatory HPA axis activation following profound cortisol suppression [1].

Clinical Pharmacology Phase I Trial Endocrine Safety

Adverse Event Profile: Flutomidate Reduces Involuntary Muscle Movement and Overall TEAEs vs. Etomidate

In the same Phase I trial, treatment-emergent adverse events (TEAEs) occurred in 62.1% of subjects receiving Flutomidate (NH600001) compared to 81.2% with etomidate. Notably, involuntary muscle movement (IMM), a common and clinically troublesome side effect of etomidate induction, was observed in 25.9% of Flutomidate subjects versus 68.8% of etomidate subjects [1].

Clinical Safety Phase I Trial Adverse Event Monitoring

Flutomidate CAS 84962-75-4: Recommended Research and Industrial Use Cases Based on Differentiated Evidence


Preclinical Anesthesia Protocols Requiring Hemodynamic Stability Without Adrenal Confounding

Flutomidate is the preferred etomidate-class anesthetic for rodent and canine studies where stable mean arterial pressure and cardiac output are critical, but where post-procedural adrenal suppression would confound endocrine endpoints or compromise animal recovery. The compound's therapeutic index of 28 (vs. 22 for etomidate) [1] and its >500-fold reduction in 11β-hydroxylase inhibition ensure that hypnotic efficacy is maintained without introducing HPA axis disruption.

Clinical Phase I/II Development of Novel Intravenous Anesthetics

Flutomidate serves as a validated positive control or reference compound in first-in-human trials of new etomidate analogs. The Phase I dataset establishes clear benchmarks for adrenal safety: cortisol suppression of –19.9% and ACTH elevation of +15.7% at 6 hours [2]. New candidates can be directly compared against these quantitative thresholds to assess whether they match or exceed Flutomidate's favorable endocrine safety profile.

In Vitro GABAA Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

Flutomidate's well-characterized EC50 of 0.98 µM for GABAA receptor potentiation makes it an ideal reference agonist for electrophysiology assays investigating GABAergic modulators. Its ~3-fold higher potency compared to etomidate provides a clear quantitative benchmark for evaluating novel positive allosteric modulators targeting the etomidate binding site.

Anesthesia for Procedures in Patients with Adrenal Insufficiency Risk

In clinical or translational research settings involving patients or models with compromised adrenal reserve (e.g., sepsis, chronic steroid use, adrenalectomy models), Flutomidate is indicated over etomidate due to its demonstrated sparing of cortisol production [2]. The 35-percentage-point reduction in cortisol suppression relative to etomidate [2] minimizes the risk of precipitating an adrenal crisis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flutomidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.